2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine
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Overview
Description
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine is a heterocyclic compound that features both triazole and triazine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 1H-1,2,4-triazole-5-thiol with 2,4,6-trichloro-1,3,5-triazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by the triazole-thiol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The triazole-thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted triazines and triazoles.
Scientific Research Applications
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells . The triazole and triazine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, disrupting their normal function and leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar compounds to 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine include other triazole and triazine derivatives such as:
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
1,3,5-Triazine: Used in the synthesis of herbicides and other agrochemicals.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Properties
Molecular Formula |
C5H2Cl2N6S |
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Molecular Weight |
249.08 g/mol |
IUPAC Name |
2,4-dichloro-6-(1H-1,2,4-triazol-5-ylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C5H2Cl2N6S/c6-2-10-3(7)12-5(11-2)14-4-8-1-9-13-4/h1H,(H,8,9,13) |
InChI Key |
WXRBYHHQFRFNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)SC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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